molecular formula C16H26O7 B1230769 tetranor-PGFM CAS No. 31935-05-4

tetranor-PGFM

Cat. No.: B1230769
CAS No.: 31935-05-4
M. Wt: 330.37 g/mol
InChI Key: IGRHJCFWWOQYQE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tetranor-PGFM undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Tetranor-PGFM is similar to other prostaglandin metabolites, such as tetranor-PGEM and tetranor-PGDM. it is unique in its specific role as a major urinary metabolite of prostaglandin F2α . Other similar compounds include:

These compounds share similar metabolic pathways but differ in their specific roles and functions within the body.

Biological Activity

Tetranor-PGFM (8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid) is a significant metabolite derived from prostaglandin F2α (PGF2α), a key compound in various physiological processes including reproductive functions and inflammation. This article explores the biological activity of this compound, highlighting its metabolic pathways, physiological roles, and implications in health and disease.

Overview of this compound

This compound is primarily recognized as a major urinary metabolite of PGF2α. It is synthesized through the enzymatic conversion of PGF2α and reflects the metabolic activity related to prostaglandin synthesis in humans and other mammals. Normal excretion levels vary between genders, with healthy females excreting approximately 7-13 µg/day and males excreting 11-59 µg/day. Notably, during pregnancy, urinary levels can increase 2 to 5-fold, indicating heightened prostaglandin activity .

Metabolic Pathways

The metabolism of PGF2α to this compound involves several enzymatic steps:

  • Synthesis from PGF2α : Prostaglandin F2α undergoes dehydrogenation and subsequent modifications to yield this compound.
  • Excretion : this compound is predominantly excreted in urine, where its levels can serve as biomarkers for various physiological states.

Physiological Roles

This compound plays a crucial role in several biological processes:

  • Reproductive Health : It serves as an indicator of luteal function and is involved in the regulation of menstrual cycles and pregnancy. Elevated levels during pregnancy suggest active prostaglandin synthesis necessary for maintaining gestation .
  • Inflammation : As a prostaglandin metabolite, this compound is implicated in inflammatory responses. Its levels can reflect the severity of inflammatory conditions and may be used to monitor disease progression or response to therapy .

Case Studies and Research Findings

  • Pregnancy Diagnosis : A study demonstrated that measuring this compound levels could effectively diagnose pregnancy in big cats, showcasing its utility beyond human medicine .
  • Oxidative Stress Assessment : Research indicated that this compound levels correlate with oxidative stress markers in athletes post-exercise. A significant reduction in urinary concentrations was observed after high-intensity training, suggesting its potential role in monitoring exercise-induced oxidative stress .
  • Disease Markers : Elevated urinary this compound levels have been associated with various diseases, including asthma and muscular dystrophy. This suggests that monitoring its levels could aid in diagnosing and managing these conditions .

Table 1: Normal Excretion Levels of this compound

GroupExcretion Level (µg/day)
Healthy Females7 - 13
Healthy Males11 - 59
Pregnant Females14 - 65 (average)

Table 2: Cross-Reactivity of this compound with Other Prostaglandin Metabolites

MetaboliteCross-Reactivity (%)
Tetranor-PGEM0.631
Tetranor-PGAM3.876
Tetranor-PGDM0.003

Properties

IUPAC Name

8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHJCFWWOQYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953834
Record name 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31935-05-4
Record name 9,11-Dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031935054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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